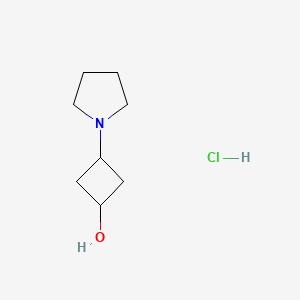

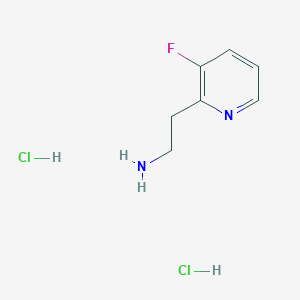

![molecular formula C10H12BrNO B1381690 3-[(3-ブロモフェノキシ)メチル]アゼチジン CAS No. 1862010-13-6](/img/structure/B1381690.png)

3-[(3-ブロモフェノキシ)メチル]アゼチジン

概要

説明

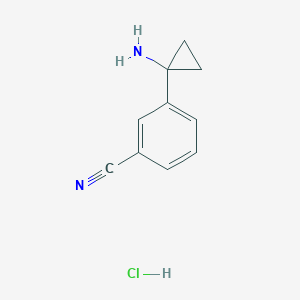

3-[(3-Bromophenoxy)methyl]azetidine, also known as 3-BPMAM, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

Azetidines, including 3-[(3-Bromophenoxy)methyl]azetidine, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The molecular formula of 3-[(3-Bromophenoxy)methyl]azetidine is C10H12BrNO. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The molecular weight of 3-[(3-Bromophenoxy)methyl]azetidine is 242.11 g/mol.科学的研究の応用

有機合成と医薬品化学

“3-[(3-ブロモフェノキシ)メチル]アゼチジン”は、有機合成において重要なビルディングブロックです。その構造は、より複雑な分子にアゼチジン環を導入することを可能にし、これは新しい医薬品の開発に特に役立ちます。 アゼチジン環は、環のひずみにより反応性が高く、薬物設計のためのユニークな足場を提供しています .

高分子科学

高分子科学においては、アゼチジンの誘導体、例えば“3-[(3-ブロモフェノキシ)メチル]アゼチジン”は、アニオンおよびカチオン開環重合に使用され、ポリアミンを生成します。 これらのポリマーは、抗菌コーティング、CO2吸着、非ウイルス遺伝子導入などの用途があります .

材料科学

アゼチジンを含む化合物は、特にユニークな特性を持つ新しい材料の創出において、材料科学における可能性が探求されています。 “3-[(3-ブロモフェノキシ)メチル]アゼチジン”中のブロモフェノキシ基は、表面特性の修飾や、複雑な高分子アーキテクチャの構築に利用できます .

分析化学

分析化学においては、アゼチジンの誘導体、例えば“3-[(3-ブロモフェノキシ)メチル]アゼチジン”は、様々な分析方法において標準物質または試薬として使用できます。 その安定性と反応性は、クロマトグラフィーや分光法のアプリケーションでの使用に適しています .

生物学的研究

この化合物の反応性と構造的特徴は、生物活性分子や生物学的プロセスを理解するためのプローブの合成に使用できるため、生物学的研究の候補となります .

環境用途

アゼチジンの誘導体は、センサーや汚染物質を捕獲したり、環境修復プロセスを促進する材料の開発など、環境用途で研究されています .

作用機序

Target of Action

The primary target of “3-[(3-Bromophenoxy)methyl]azetidine” is the mycolic acid biosynthesis in Mycobacterium tuberculosis . Mycolic acids are unique components of the cell envelope of mycobacteria and are essential for their survival.

Mode of Action

“3-[(3-Bromophenoxy)methyl]azetidine” interacts with its target by interfering with cell envelope biogenesis , specifically late-stage mycolic acid biosynthesis . This interaction inhibits mycobacterial growth .

Biochemical Pathways

The compound affects the mycolic acid biosynthesis pathway . Mycolic acids are long-chain fatty acids that play a crucial role in maintaining the integrity of the mycobacterial cell wall. By inhibiting this pathway, “3-[(3-Bromophenoxy)methyl]azetidine” disrupts the formation of the cell wall, leading to the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of mycobacterial growth . By blocking mycolate assembly, it kills multidrug-resistant Mycobacterium tuberculosis without detectable resistance .

実験室実験の利点と制限

The use of 3-[(3-Bromophenoxy)methyl]azetidine in lab experiments has several advantages. Firstly, 3-[(3-Bromophenoxy)methyl]azetidine is relatively easy to synthesize, making it an attractive option for laboratory experiments. Additionally, 3-[(3-Bromophenoxy)methyl]azetidine is relatively stable, meaning that it can be stored for long periods of time without significant degradation. Finally, 3-[(3-Bromophenoxy)methyl]azetidine is relatively non-toxic, making it a safe option for laboratory experiments.

However, there are also some limitations to the use of 3-[(3-Bromophenoxy)methyl]azetidine in laboratory experiments. Firstly, 3-[(3-Bromophenoxy)methyl]azetidine is not water-soluble, meaning that it must be dissolved in an organic solvent before use. Additionally, 3-[(3-Bromophenoxy)methyl]azetidine is relatively expensive, making it an unattractive option for large-scale experiments.

将来の方向性

The potential applications of 3-[(3-Bromophenoxy)methyl]azetidine are still being explored. One potential future direction is the use of 3-[(3-Bromophenoxy)methyl]azetidine as a drug delivery system. Additionally, 3-[(3-Bromophenoxy)methyl]azetidine may be used as a building block for the synthesis of more complex molecules. Finally, 3-[(3-Bromophenoxy)methyl]azetidine may be used as a catalyst in organic synthesis, allowing for the production of complex molecules in a more efficient manner.

In conclusion, 3-[(3-Bromophenoxy)methyl]azetidine (3-[(3-Bromophenoxy)methyl]azetidine) is an organic compound that has been studied for its potential application in various scientific fields. 3-[(3-Bromophenoxy)methyl]azetidine has been studied for its potential application in biochemistry, materials science, and medicine, and has been found to have anti-inflammatory and anti-cancer properties. Additionally, 3-[(3-Bromophenoxy)methyl]azetidine is relatively easy to synthesize and is relatively non-toxic, making it an attractive option for laboratory experiments. The potential applications of 3-[(3-Bromophenoxy)methyl]azetidine are still being explored, and potential future directions include the use of 3-[(3-Bromophenoxy)methyl]azetidine as a drug delivery system and as a building block for the synthesis of more complex molecules.

生化学分析

Biochemical Properties

3-[(3-Bromophenoxy)methyl]azetidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, azetidine derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . These interactions often involve the binding of the azetidine ring to the active sites of these enzymes, modulating their catalytic activity and enhancing their ability to neutralize reactive oxygen species (ROS).

Cellular Effects

The effects of 3-[(3-Bromophenoxy)methyl]azetidine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, azetidine derivatives can modulate the activity of key signaling molecules such as Akt and PTEN, which are involved in cell survival and apoptosis . By altering the phosphorylation status of these proteins, 3-[(3-Bromophenoxy)methyl]azetidine can promote cell survival under stress conditions and inhibit apoptotic pathways, thereby enhancing cell viability.

Molecular Mechanism

At the molecular level, 3-[(3-Bromophenoxy)methyl]azetidine exerts its effects through specific binding interactions with biomolecules. The azetidine ring can form stable complexes with various proteins, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation . This inhibition is achieved through the binding of the azetidine ring to the catalytic zinc ion in the active site of MMPs, preventing substrate access and subsequent enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3-Bromophenoxy)methyl]azetidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under physiological conditions, maintaining its structural integrity over extended periods . Prolonged exposure to oxidative environments can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that 3-[(3-Bromophenoxy)methyl]azetidine can sustain its protective effects on cells, reducing oxidative stress and apoptosis over time.

Dosage Effects in Animal Models

The effects of 3-[(3-Bromophenoxy)methyl]azetidine vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

3-[(3-Bromophenoxy)methyl]azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, 3-[(3-Bromophenoxy)methyl]azetidine can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 3-[(3-Bromophenoxy)methyl]azetidine is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, facilitated by membrane transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 3-[(3-Bromophenoxy)methyl]azetidine is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . In mitochondria, 3-[(3-Bromophenoxy)methyl]azetidine can modulate mitochondrial function and energy production, while in lysosomes, it can influence autophagic processes and cellular waste management.

特性

IUPAC Name |

3-[(3-bromophenoxy)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRSPKQNARIEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

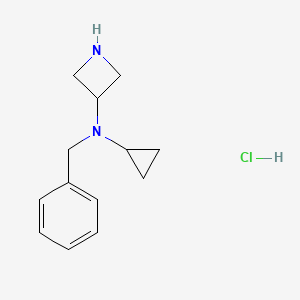

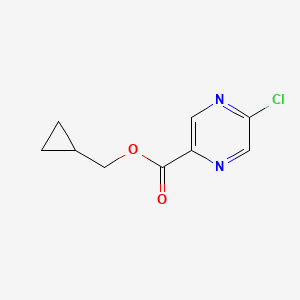

![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)

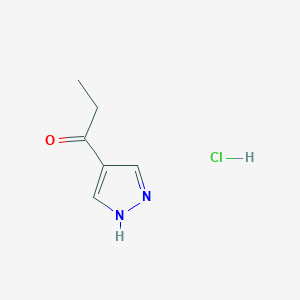

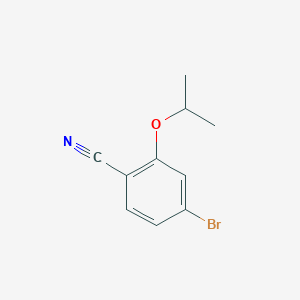

![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)

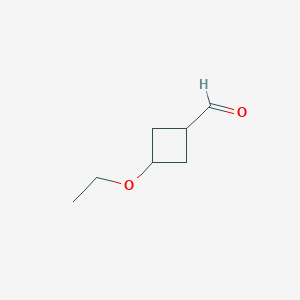

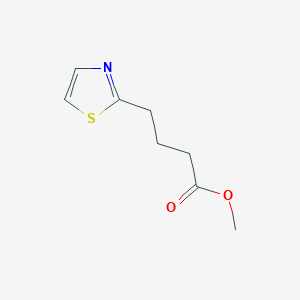

![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)

![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)